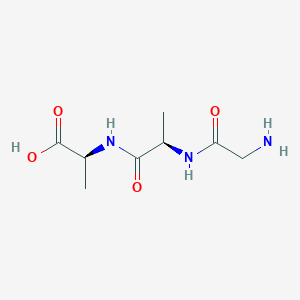
Glycyl-D-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-alanyl-L-alanine is a dipeptide composed of glycine, D-alanine, and L-alanine. Dipeptides, such as this compound, play crucial roles in various biological processes and have significant applications in medicine and industry . This compound is particularly interesting due to its unique stereochemistry, which includes both D- and L- forms of alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-D-alanyl-L-alanine can be synthesized through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the protection and deprotection of functional groups to ensure the correct sequence and stereochemistry .
Industrial Production Methods: Industrial production of dipeptides like this compound often involves enzymatic synthesis, which offers high specificity and efficiency. Enzymes such as proteases and peptidases are used to catalyze the formation of peptide bonds under mild conditions, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Glycyl-D-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiols or amines .
Scientific Research Applications
Glycyl-D-alanyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.
Mechanism of Action
The mechanism of action of Glycyl-D-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include peptide bond formation and hydrolysis, which are critical for various biological processes .
Comparison with Similar Compounds
Glycyl-L-alanine: Another dipeptide with similar properties but different stereochemistry.
L-alanyl-glycine: An isomer with the same amino acids but in a different sequence.
L-alanyl-L-alanine: A dipeptide with two L-alanine residues.
Uniqueness: Glycyl-D-alanyl-L-alanine is unique due to its combination of D- and L- forms of alanine, which can influence its biological activity and stability. This stereochemical diversity can lead to different interactions with enzymes and receptors compared to its similar compounds .
Properties
CAS No. |
55386-81-7 |
|---|---|
Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H15N3O4/c1-4(10-6(12)3-9)7(13)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |
InChI Key |
PYTZFYUXZZHOAD-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















